MRL-24

Description

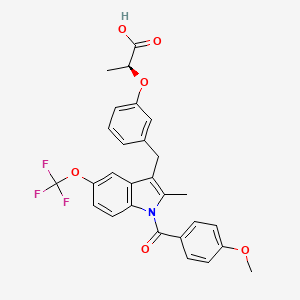

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[3-[[1-(4-methoxybenzoyl)-2-methyl-5-(trifluoromethoxy)indol-3-yl]methyl]phenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24F3NO6/c1-16-23(14-18-5-4-6-21(13-18)37-17(2)27(34)35)24-15-22(38-28(29,30)31)11-12-25(24)32(16)26(33)19-7-9-20(36-3)10-8-19/h4-13,15,17H,14H2,1-3H3,(H,34,35)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCWBJAYEIROGZ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)OC)C=CC(=C2)OC(F)(F)F)CC4=CC(=CC=C4)OC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)OC)C=CC(=C2)OC(F)(F)F)CC4=CC(=CC=C4)O[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24F3NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Compound-X

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound-X is a novel, potent, and selective small molecule inhibitor of the dual-specificity kinases MEK1 and MEK2, crucial components of the Mitogen-Activated Protein Kinase (MAPK/ERK) signaling pathway.[1] Dysregulation of this pathway is a known driver in numerous human cancers, making it a key therapeutic target.[1] This document provides a comprehensive overview of the mechanism of action of Compound-X, detailing its direct interaction with MEK1/2, the subsequent downstream cellular effects, and its activity in cancer cell lines. All data is supported by detailed experimental protocols to ensure reproducibility and facilitate further investigation.

Introduction: The MAPK/ERK Pathway and Cancer

The MAPK/ERK pathway is a highly conserved signaling cascade that translates extracellular signals into intracellular responses, governing fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis.[1] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the sequential activation of RAS, RAF, MEK (MEK1/MEK2), and finally ERK (ERK1/ERK2). Activated ERK translocates to the nucleus to phosphorylate and activate transcription factors, driving the expression of genes critical for cell cycle progression.

In many cancers, mutations in upstream components like BRAF or RAS lead to constitutive activation of the MAPK/ERK pathway, resulting in uncontrolled cell proliferation and tumor growth.[1] Therefore, inhibiting key nodes in this cascade, such as MEK1/2, presents a compelling strategy for cancer therapy. Compound-X was developed to specifically inhibit MEK1 and MEK2, thereby blocking the entire downstream signaling cascade.[1]

Core Mechanism of Action: Selective MEK1/2 Inhibition

Compound-X functions as a highly selective, non-ATP-competitive inhibitor of MEK1 and MEK2. By binding to a unique allosteric pocket on the MEK enzymes, Compound-X locks them in an inactive conformation. This prevents the phosphorylation and subsequent activation of their only known substrates, ERK1 and ERK2. The blockade of ERK1/2 activation is the pivotal event in the mechanism of action, leading to the inhibition of downstream signaling and ultimately resulting in anti-proliferative and pro-apoptotic effects in cancer cells with a hyperactive MAPK pathway.

Quantitative Data Summary

The efficacy and selectivity of Compound-X have been characterized through a series of in vitro biochemical and cell-based assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Kinase Inhibition Profile

| Kinase Target | IC₅₀ (nM) | Description |

| MEK1 | 15 | On-Target |

| MEK2 | 25 | On-Target |

| Kinase B | 85 | Off-Target (5.7-fold less potent) |

| Kinase C | 250 | Off-Target (16.7-fold less potent) |

| Kinase D | >10,000 | Non-Target |

| Data derived from a comprehensive kinase selectivity screen against over 400 kinases. |

Table 2: Cellular Activity in Cancer Cell Lines (72h Treatment)

| Cell Line | Cancer Type | Key Mutation | IC₅₀ (µM) |

| K562 | Leukemia | BRAF V600E | 2.3 ± 0.4 |

| MCF-7 | Breast Cancer | PIK3CA | 5.2 ± 0.8 |

| HCT116 | Colon Cancer | KRAS G13D | 8.1 ± 0.9 |

| A549 | Lung Cancer | KRAS G12S | 12.6 ± 1.5 |

| U87 MG | Glioblastoma | Wild-type | 15.8 ± 2.1 |

| IC₅₀ values represent the concentration of Compound-X that inhibits cell growth by 50%. |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and aid in the reproduction of these findings.

Protocol 1: In Vitro Kinase IC₅₀ Determination

This protocol outlines the method used to determine the 50% inhibitory concentration (IC₅₀) of Compound-X against purified kinases.

-

Assay Principle: A radiometric kinase assay using [γ-³³P]ATP is employed to measure the phosphorylation of a substrate peptide by the target kinase.

-

Procedure: a. Prepare a serial dilution of Compound-X in the assay buffer. b. Add the diluted compound to a 96-well plate. Include a DMSO-only control. c. Add the purified kinase enzyme and the specific substrate peptide to each well. d. Initiate the kinase reaction by adding [γ-³³P]ATP. e. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time. f. Stop the reaction and spot the mixture onto a filter membrane to capture the phosphorylated substrate. g. Wash the membrane to remove unincorporated [γ-³³P]ATP. h. Measure the radioactivity on the filter membrane using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition relative to the DMSO control for each concentration. Plot the results as a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic and anti-proliferative effects of Compound-X on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Compound-X in the culture medium. Remove the existing medium from the wells and add 100 µL of the Compound-X dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours in a standard cell culture incubator.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours, protected from light.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.

Protocol 3: Western Blot for Phospho-ERK

This protocol allows for the direct observation of how Compound-X affects protein phosphorylation downstream of its target.

-

Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of Compound-X (e.g., 0, 10, 50, 200 nM) for a predetermined time (e.g., 2 hours).

-

Lysis: Wash cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. b. Incubate with a primary antibody specific for phospho-ERK1/2 overnight at 4°C. c. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. d. Detect the signal using an ECL substrate and an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to confirm equal protein loading.

Conclusion

The data presented in this guide strongly support the mechanism of action of Compound-X as a potent and selective inhibitor of MEK1/2. Its ability to suppress ERK1/2 phosphorylation in a cellular context and inhibit the proliferation of MAPK-driven cancer cell lines highlights its therapeutic potential. Further investigation into the in vivo efficacy and safety profile of Compound-X is warranted.

References

A Technical Guide to the Discovery and Synthesis of Osimertinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib, marketed under the brand name Tagrisso, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3][4] It was specifically designed to target both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1] A key advantage of osimertinib is its high selectivity for mutant EGFR over wild-type (WT) EGFR, which helps to minimize off-target toxicities like skin rash and diarrhea that are common with earlier-generation inhibitors. Furthermore, its ability to penetrate the blood-brain barrier makes it an effective treatment for central nervous system (CNS) metastases.

This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical pharmacology of osimertinib, tailored for professionals in the field of drug development.

Discovery and Development

The discovery program for osimertinib (formerly AZD9291) began in 2009 with the goal of creating a potent and selective inhibitor of the T790M mutant form of EGFR. The development was structure-driven, aiming to overcome the resistance mechanisms that limited the efficacy of earlier EGFR inhibitors. By 2012, this effort had yielded the compound that would become osimertinib.

The key innovation was the incorporation of a reactive acrylamide group into a mono-anilino-pyrimidine scaffold. This group allows osimertinib to form a covalent bond with the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain, leading to irreversible inhibition. This irreversible binding is crucial for its sustained activity against the T790M mutation.

Osimertinib received breakthrough therapy designation from the U.S. Food and Drug Administration (FDA) in April 2014 and was granted accelerated approval in November 2015 for the treatment of patients with metastatic EGFR T790M mutation-positive NSCLC.

Chemical Synthesis

The synthesis of osimertinib is a multi-step process that has been optimized for efficiency and yield. While various synthetic routes have been published, a common approach involves the construction of the core pyrimidine structure followed by the addition of the key side chains.

A representative synthesis can be summarized in the following key stages:

-

Formation of the Pyrimidinyl Indole Core: The synthesis often starts with a Friedel-Crafts arylation of N-methylindole with a dichloropyrimidine to form the 3-pyrazinyl indole intermediate.

-

Sequential Amination Reactions: This is followed by a series of nucleophilic aromatic substitution (SNAr) reactions. First, an aminopyrazine is formed by reacting the intermediate with a nitroaniline. Subsequently, another SNAr reaction with N,N,N'-trimethylethylenediamine adds the dimethylaminoethyl side chain.

-

Nitro Group Reduction: The nitro group is then reduced to an amine, typically using iron in acidic conditions, to yield a triaminated arene.

-

Acrylamide Moiety Installation: A critical step is the installation of the acrylamide "warhead." Due to the reactive nature of acrylates, this is often achieved in a two-step process involving acylation with 3-chloropropanoyl chloride, followed by an elimination reaction to form the double bond.

-

Salt Formation: Finally, the free base of osimertinib is treated with methanesulfonic acid to form the stable mesylate salt, which is the active pharmaceutical ingredient in Tagrisso.

This process has been refined to achieve high purity and an overall yield of approximately 57% over seven steps from readily available starting materials.

Mechanism of Action

Osimertinib exerts its therapeutic effect through the selective and irreversible inhibition of mutant EGFR.

-

Target: The primary target is the EGFR, a receptor tyrosine kinase that plays a vital role in cell proliferation, survival, and differentiation.

-

Covalent Binding: Osimertinib contains an acrylamide group that forms a covalent bond with the cysteine-797 residue within the ATP-binding pocket of mutant EGFR. This irreversible binding blocks the kinase activity of the receptor.

-

Selectivity: It is highly selective for EGFR harboring sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, while having significantly lower activity against wild-type EGFR. This selectivity is crucial for its improved safety profile compared to earlier-generation TKIs.

-

Downstream Signaling Inhibition: By blocking EGFR phosphorylation and activation, osimertinib effectively shuts down multiple downstream signaling pathways that are critical for tumor growth and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

Signaling Pathway Diagram

// Pathway Connections EGFR -> PI3K [color="#5F6368"]; PI3K -> AKT [color="#5F6368"]; AKT -> mTOR [color="#5F6368"]; mTOR -> Proliferation1 [color="#5F6368"];

EGFR -> RAS [color="#5F6368"]; RAS -> RAF [color="#5F6368"]; RAF -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; ERK -> Proliferation2 [color="#5F6368"];

// Inhibition Osimertinib -> EGFR [arrowhead=tee, color="#34A853", style=dashed, penwidth=2.0, label="Irreversible\nInhibition"]; }

Caption: EGFR signaling pathway inhibition by Osimertinib.

Quantitative Data

The potency and clinical efficacy of osimertinib have been extensively quantified in preclinical and clinical studies.

Table 1: In Vitro Inhibitory Potency of Osimertinib

| EGFR Mutation Status | Cell Line | IC50 (nM) |

| Exon 19 deletion / T790M | PC-9ER | 16.6 |

| L858R / T790M | H1975 | 4.6 |

| Exon 19 deletion | LoVo | 12.92 |

| L858R / T790M | LoVo | 11.44 |

| Wild-Type EGFR | LoVo | 493.8 |

Data sourced from BenchChem, compiling multiple studies.

Table 2: Pharmacokinetic Properties of Osimertinib

| Parameter | Value |

| Time to Cmax (Median) | 6 hours |

| Plasma Protein Binding | 95% |

| Mean Volume of Distribution (Vd) | 918 L |

| Oral Clearance | 14.3 L/hr |

| Mean Half-life (t1/2) | 48 hours |

| Primary Metabolism | CYP3A (Oxidation, Dealkylation) |

| Primary Elimination | Feces (68%), Urine (14%) |

Data sourced from DrugBank Online.

Table 3: Summary of Key Clinical Trial Outcomes (FLAURA & AURA3)

| Trial | Treatment Arm | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |

| FLAURA (1st-Line) | Osimertinib | 18.9 months | 73% (Real-world FLOWER study) |

| Erlotinib or Gefitinib | 10.2 months | Not specified in this context | |

| AURA3 (2nd-Line, T790M+) | Osimertinib | 10.1 months | 71% |

| Platinum-Pemetrexed | 4.4 months | 31% |

Data sourced from AURA3 and FLAURA trial reports. In the FLAURA trial, osimertinib also demonstrated a median overall survival of 38.6 months compared to 31.8 months for the erlotinib/gefitinib group.

Key Experimental Protocols

The characterization of osimertinib's activity relies on standardized biochemical and cell-based assays.

EGFR Kinase Assay (Biochemical)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of osimertinib against purified wild-type and mutant EGFR kinase domains.

-

Methodology:

-

Reagents: Purified recombinant EGFR (WT and mutant forms), ATP, a suitable peptide substrate (e.g., poly-Glu-Tyr), and kinase reaction buffer.

-

Procedure: Serially diluted osimertinib is incubated with the purified EGFR kinase domain in the reaction buffer.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP and the peptide substrate.

-

Detection: After a set incubation period, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP) or fluorescence-based assays.

-

Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a no-drug control. The IC50 value is then determined by fitting the data to a dose-response curve.

-

Cell-Based Proliferation Assay (In Vitro)

-

Objective: To measure the effect of osimertinib on the proliferation and viability of cancer cell lines expressing different EGFR mutations.

-

Methodology:

-

Cell Lines: A panel of NSCLC cell lines with known EGFR status (e.g., H1975 for L858R/T790M, PC-9 for exon 19 deletion, and A549 for WT) is used.

-

Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with a range of osimertinib concentrations.

-

Incubation: The plates are incubated for a period of 72 hours to allow for cell proliferation.

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo. These assays quantify metabolic activity, which is proportional to the number of viable cells.

-

Data Analysis: The results are normalized to untreated control cells, and the IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated.

-

Experimental Workflow Diagram

Caption: Workflow for a cell-based proliferation assay.

Conclusion

Osimertinib represents a landmark achievement in precision oncology, demonstrating the power of structure-based drug design to overcome specific mechanisms of drug resistance. Its high potency against clinically relevant EGFR mutations, coupled with its selectivity over wild-type EGFR and favorable pharmacokinetic profile, has established it as a standard of care for patients with EGFR-mutated NSCLC. The continued study of osimertinib, both as a monotherapy and in combination with other agents, promises to further improve outcomes for this patient population.

References

Illuminating the Molecular Target of Compound-X: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of a bioactive compound's molecular target is a critical and often rate-limiting step in drug discovery and chemical biology. This guide provides a comprehensive technical overview of established and contemporary methodologies for the biological target deconvolution of a novel therapeutic candidate, herein referred to as "Compound-X." We present detailed experimental protocols for key affinity-based, stability-based, and genetic approaches, including Affinity Chromatography coupled with Mass Spectrometry (AC-MS), Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Yeast Three-Hybrid (Y3H) systems. Furthermore, this guide explores the utility of proteome microarrays and computational approaches in target identification. All quantitative data are summarized in comparative tables, and complex experimental workflows and signaling pathways are visualized using Graphviz DOT language to facilitate a deeper understanding of the target identification cascade.

Introduction

The era of phenotypic drug discovery has yielded numerous first-in-class medicines; however, the elucidation of their mechanism of action often lags behind their discovery. Identifying the direct molecular target(s) of a bioactive compound, such as Compound-X, is paramount for several reasons: it validates the therapeutic hypothesis, enables structure-activity relationship (SAR) studies for lead optimization, and helps to anticipate potential off-target effects and toxicities.[1] This guide offers a detailed exploration of the principal techniques employed for the deconvolution of a compound's biological target.

Affinity-Based Approaches

Affinity-based methods leverage the specific binding interaction between a small molecule and its protein target to isolate and identify the target from a complex biological mixture.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

Affinity chromatography remains a cornerstone of target identification.[2] This technique involves immobilizing a derivative of Compound-X onto a solid support to "fish" for its binding partners in a cell or tissue lysate. The captured proteins are then eluted and identified by mass spectrometry.

-

Probe Synthesis: Synthesize an analog of Compound-X containing a linker arm and an affinity tag (e.g., biotin) at a position determined by SAR studies to be non-essential for its biological activity.

-

Immobilization: Covalently couple the synthesized probe to a solid support matrix (e.g., streptavidin-coated agarose beads if using a biotin tag).

-

Lysate Preparation: Prepare a native protein lysate from cells or tissues of interest. It is crucial to use lysis buffers that maintain protein integrity and native conformations.

-

Affinity Capture: Incubate the immobilized probe with the protein lysate to allow for the formation of the probe-target complex. Include a control experiment with beads alone or beads with an inactive analog of Compound-X to identify non-specific binders.

-

Washing: Perform a series of stringent washes to remove non-specifically bound proteins. The composition of the wash buffers should be optimized to reduce background while preserving the specific interaction.

-

Elution: Elute the specifically bound proteins from the affinity matrix. This can be achieved by using a high concentration of free Compound-X, changing the pH, or using a denaturing agent.

-

Sample Preparation for Mass Spectrometry: The eluted proteins are typically separated by SDS-PAGE, and the protein bands of interest are excised, in-gel digested (e.g., with trypsin), and the resulting peptides are extracted.

-

LC-MS/MS Analysis: Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Data Analysis: Compare the identified proteins from the Compound-X probe pulldown with the control pulldown to identify specific binding partners. Quantitative proteomics techniques, such as label-free quantification or stable isotope labeling by amino acids in cell culture (SILAC), can enhance the confidence in target identification.[3]

References

In Vitro Activity of Compound-X: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound-X is a novel small molecule inhibitor with demonstrated in vitro efficacy against multiple cellular targets, indicating its potential as a therapeutic agent in oncology and infectious diseases. This technical guide provides a comprehensive overview of the in vitro activity of Compound-X, detailing its effects on cancer cell lines and antibiotic-resistant bacteria. The information presented herein is intended to support further research and development of this compound.

Data Presentation

The in vitro activity of Compound-X has been characterized through various assays to determine its potency and cytotoxic effects. The following tables summarize the key quantitative data obtained from these studies.

Table 1: Cytotoxicity of Compound-X in Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | CC50 (µM) |

| HeLa | Cervical Carcinoma | 24 | ~45[1] |

| HepG2 | Hepatocellular Carcinoma | 24 | 50[1][2] |

| A549 | Lung Carcinoma | 48 | 35[2] |

Table 2: In Vitro Activity of Compound-X as an Akt Kinase Inhibitor (Representative Data)

Data presented are representative of typical ATP-competitive Akt inhibitors and serve as a reference for the expected potency of Compound-X.

| Target | Assay Type | IC50 (nM) |

| Akt1 | Cell-free kinase assay | 5[3] |

| Akt2 | Cell-free kinase assay | 18 |

| Akt3 | Cell-free kinase assay | 8 |

Table 3: In Vitro Potentiation of Ciprofloxacin Activity by Compound-X (as IMP-2380) against Staphylococcus aureus

| Bacterial Strain | Compound | MIC of Ciprofloxacin (µg/mL) | Fold Potentiation by Compound-X |

| S. aureus (Ciprofloxacin-Resistant) | Ciprofloxacin alone | >32 | - |

| S. aureus (Ciprofloxacin-Resistant) | Ciprofloxacin + Compound-X (at sub-MIC) | 0.125 | >256 |

Mechanism of Action

Compound-X exhibits a dual mechanism of action, targeting fundamental pathways in both cancer cell proliferation and bacterial resistance.

-

Inhibition of the PI3K/Akt/mTOR Signaling Pathway: In cancer cells, Compound-X acts as a potent inhibitor of Akt, a serine/threonine kinase that is a central node in the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. By inhibiting Akt, Compound-X disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells.

-

Inhibition of the NorA Efflux Pump in Staphylococcus aureus: In the context of antibiotic resistance, Compound-X functions as an inhibitor of the NorA efflux pump in Staphylococcus aureus. The NorA efflux pump is a major facilitator superfamily (MFS) transporter that actively extrudes antibiotics, such as ciprofloxacin, from the bacterial cell, thereby conferring resistance. Compound-X binds to the NorA pump, blocking its function and leading to the intracellular accumulation of the antibiotic to effective concentrations.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Protocol 1: Determination of Cytotoxicity (CC50) using MTT Assay

Objective: To determine the concentration of Compound-X that reduces the viability of a cell population by 50%.

Materials:

-

Human cancer cell lines (e.g., HeLa, HepG2, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Compound-X stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Compound-X in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest Compound-X concentration).

-

Incubation: Incubate the plates for the desired period (e.g., 24 or 48 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of Compound-X concentration and determine the CC50 value using non-linear regression analysis.

Protocol 2: In Vitro Kinase Assay for Akt Inhibition

Objective: To determine the in vitro inhibitory activity of Compound-X against Akt kinase.

Materials:

-

Recombinant active Akt1, Akt2, or Akt3 enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

GSK-3 fusion protein (as substrate)

-

ATP

-

Compound-X

-

ADP-Glo™ Kinase Assay kit (or similar)

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the kinase buffer, recombinant Akt enzyme, and the GSK-3 substrate.

-

Inhibitor Addition: Add varying concentrations of Compound-X or vehicle (DMSO) to the wells.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Analysis: Measure the luminescence using a microplate reader. Calculate the percentage of kinase inhibition for each concentration of Compound-X relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of Compound-X concentration.

Protocol 3: Efflux Pump Inhibition Assay (Ciprofloxacin Potentiation in S. aureus)

Objective: To determine the ability of Compound-X to potentiate the activity of ciprofloxacin against a ciprofloxacin-resistant strain of S. aureus.

Materials:

-

Ciprofloxacin-resistant S. aureus strain (e.g., a strain overexpressing the NorA efflux pump)

-

Mueller-Hinton Broth (MHB)

-

Ciprofloxacin stock solution

-

Compound-X stock solution

-

96-well microtiter plates

-

Bacterial incubator

Procedure:

-

Checkerboard Assay Setup: Prepare a 96-well plate with a two-dimensional checkerboard titration of ciprofloxacin and Compound-X.

-

In the horizontal direction, prepare serial two-fold dilutions of ciprofloxacin in MHB.

-

In the vertical direction, prepare serial two-fold dilutions of Compound-X in MHB.

-

-

Bacterial Inoculation: Prepare an inoculum of the S. aureus strain adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) of ciprofloxacin alone and in the presence of each concentration of Compound-X. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

Data Analysis: Calculate the fold potentiation of ciprofloxacin activity by dividing the MIC of ciprofloxacin alone by the MIC of ciprofloxacin in the presence of a sub-MIC concentration of Compound-X.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the in vitro activity of Compound-X.

References

Compound-X: A Technical Guide to Cellular Uptake and Subcellular Localization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular uptake and subcellular localization of the novel therapeutic candidate, Compound-X. Understanding how Compound-X enters cells and where it accumulates is critical for elucidating its mechanism of action, optimizing its therapeutic efficacy, and assessing potential off-target effects. This document details the key experimental findings related to Compound-X's cellular transport and disposition, presents detailed protocols for the methodologies used, and visualizes the involved biological pathways and experimental procedures. The quantitative data herein is intended to serve as a foundational resource for researchers engaged in the development and application of Compound-X and similar small molecule therapeutics.

Introduction

The journey of a drug from the extracellular space to its intracellular target is a complex process that dictates its ultimate pharmacological effect. For Compound-X, a promising small molecule inhibitor of a key cytosolic enzyme, characterizing its cellular uptake and subcellular distribution is paramount. This guide summarizes the current understanding of these processes, providing both quantitative data and the detailed experimental protocols necessary for their replication and further investigation. The primary mechanisms of Compound-X entry appear to be a combination of passive diffusion and clathrin-mediated endocytosis, with significant accumulation observed within the cytoplasm and lysosomes.

Quantitative Analysis of Compound-X Cellular Uptake and Localization

The cellular accumulation and distribution of Compound-X have been quantified using a variety of techniques, including High-Performance Liquid Chromatography (HPLC), fluorescence microscopy, and subcellular fractionation followed by mass spectrometry. The key quantitative findings are summarized in the tables below.

Table 1: Cellular Uptake Kinetics of Compound-X in HeLa Cells

| Time (minutes) | Intracellular Concentration (µM) | Uptake Rate (pmol/min/10^6 cells) |

| 5 | 1.2 ± 0.2 | 24.0 |

| 15 | 3.5 ± 0.4 | 23.3 |

| 30 | 6.8 ± 0.7 | 22.7 |

| 60 | 12.5 ± 1.1 | 20.8 |

| 120 | 20.1 ± 1.8 | 16.8 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Subcellular Distribution of Compound-X in HeLa Cells after 2-hour Incubation

| Subcellular Fraction | Percentage of Total Intracellular Compound-X |

| Cytosol | 65% ± 5% |

| Lysosomes | 25% ± 4% |

| Mitochondria | 5% ± 1% |

| Nucleus | 3% ± 1% |

| Other (ER, Golgi, etc.) | 2% ± 0.5% |

Distribution was determined by subcellular fractionation followed by LC-MS/MS analysis. Data are presented as mean ± standard deviation.

Table 3: Colocalization Analysis of Fluorescently-Labeled Compound-X with Organelle Markers

| Organelle Marker | Pearson's Correlation Coefficient |

| LysoTracker™ Red (Lysosomes) | 0.82 ± 0.05 |

| MitoTracker™ Green (Mitochondria) | 0.15 ± 0.03 |

| ER-Tracker™ Blue-White | 0.11 ± 0.02 |

| DAPI (Nucleus) | 0.08 ± 0.02 |

Colocalization was quantified from confocal microscopy images of HeLa cells incubated with fluorescently-labeled Compound-X and specific organelle trackers. A Pearson's coefficient > 0.5 is considered significant colocalization.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of these findings. This section provides protocols for the key experiments used to characterize the cellular uptake and localization of Compound-X.

Protocol for Quantification of Cellular Uptake by HPLC

This protocol details the steps to measure the intracellular concentration of Compound-X over time.[1]

-

Cell Culture: Seed HeLa cells in 6-well plates at a density of 5 x 10^5 cells/well and culture for 24 hours to allow for adherence.

-

Compound Treatment: Treat the cells with a final concentration of 10 µM Compound-X in complete culture medium. Incubate for various time points (e.g., 5, 15, 30, 60, 120 minutes) at 37°C.

-

Cell Lysis and Drug Extraction:

-

At each time point, aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Add 500 µL of ice-cold methanol to each well to lyse the cells and precipitate proteins.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Vortex thoroughly and centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

-

Sample Preparation for HPLC:

-

Collect the supernatant, which contains the extracted Compound-X.

-

Evaporate the methanol under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the mobile phase used for HPLC analysis.

-

-

HPLC Analysis:

-

Inject 20 µL of the prepared sample into the HPLC system.

-

Quantify the concentration of Compound-X by comparing the peak area to a standard curve of known concentrations.

-

Normalize the intracellular concentration to the cell number determined from a parallel plate.

-

Protocol for Subcellular Fractionation

This protocol describes the separation of major organelles to determine the distribution of Compound-X.[2][3][4]

-

Cell Culture and Treatment: Culture HeLa cells in 10 cm dishes to ~90% confluency. Treat with 10 µM Compound-X for 2 hours at 37°C.

-

Cell Harvesting and Lysis:

-

Wash cells twice with ice-cold PBS and scrape them into a conical tube.

-

Centrifuge at 500 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., Buffer A from a commercial kit) and incubate on ice for 15 minutes to swell the cells.

-

Homogenize the cells using a Dounce homogenizer with a loose-fitting pestle.

-

-

Differential Centrifugation:

-

Nuclear Fraction: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains the nuclei.

-

Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C. The resulting pellet contains the mitochondria.

-

Lysosomal/Microsomal Fraction: Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C. The pellet contains lysosomes and microsomes (ER, Golgi).

-

Cytosolic Fraction: The final supernatant is the cytosolic fraction.

-

-

Fraction Purity and Compound Quantification:

-

Assess the purity of each fraction by Western blotting for organelle-specific markers (e.g., Histone H3 for nucleus, COX IV for mitochondria, LAMP1 for lysosomes).

-

Extract Compound-X from each fraction using methanol precipitation and quantify using LC-MS/MS.

-

Protocol for Fluorescence Microscopy and Colocalization Analysis

This protocol outlines the visualization of Compound-X's subcellular localization using a fluorescently-labeled analog.

-

Cell Culture: Seed HeLa cells on glass-bottom dishes suitable for confocal microscopy.

-

Labeling and Treatment:

-

Incubate the cells with 1 µM of fluorescently-labeled Compound-X for 2 hours at 37°C.

-

In the last 30 minutes of incubation, add specific organelle trackers (e.g., LysoTracker™ Red, MitoTracker™ Green) according to the manufacturer's instructions.

-

-

Live-Cell Imaging:

-

Wash the cells twice with pre-warmed Live Cell Imaging Solution.

-

Acquire images using a confocal laser scanning microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.

-

Use appropriate laser lines and emission filters for the fluorescently-labeled Compound-X and the organelle trackers to avoid spectral overlap.

-

-

Image Analysis:

-

Quantify the degree of colocalization between the Compound-X signal and each organelle marker using image analysis software (e.g., ImageJ with the JaCoP plugin).

-

Calculate Pearson's Correlation Coefficient for each pair of channels.

-

Visualizing Cellular Pathways and Workflows

To better understand the processes involved in Compound-X's cellular journey, the following diagrams illustrate the proposed uptake pathway and the experimental workflows.

Proposed Cellular Uptake and Trafficking Pathway of Compound-X

The following diagram illustrates the dual mechanism of Compound-X cellular entry and its subsequent intracellular fate.

Caption: Proposed dual-mechanism uptake of Compound-X.

Experimental Workflow for Cellular Uptake Quantification

This diagram outlines the sequential steps involved in quantifying the amount of Compound-X taken up by cells over time.

Caption: Workflow for HPLC-based cellular uptake assay.

Logical Flow for Subcellular Localization Analysis

This diagram illustrates the decision-making and procedural flow for determining the subcellular location of Compound-X.

Caption: Decision flow for localization experiments.

Conclusion

This technical guide provides a foundational understanding of the cellular pharmacokinetics of Compound-X. The data indicates that Compound-X efficiently enters cells through both passive diffusion and endocytosis, primarily localizing to the cytosol where it can engage its target. A significant portion is also sequestered in lysosomes, which may have implications for its long-term efficacy and potential for off-target effects. The detailed protocols and workflows presented herein are intended to facilitate further research into the cellular behavior of Compound-X, ultimately aiding in its development as a novel therapeutic agent. Researchers are encouraged to utilize these methods as a starting point for more advanced investigations, such as studying the impact of efflux transporters or the mechanisms of endosomal escape.

References

Preclinical Data for Osimertinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for Osimertinib (marketed as Tagrisso®), a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1][2] This document details its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines detailed experimental protocols, and visualizes critical pathways and workflows.

Core Mechanism of Action

Osimertinib is a mono-anilino-pyrimidine compound designed to selectively and irreversibly inhibit mutant forms of EGFR.[3] Its primary mechanism involves forming a covalent bond with the cysteine-797 (C797) residue within the ATP-binding site of the EGFR kinase domain.[1][3] This action potently inhibits EGFR with sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR TKIs. A key advantage of Osimertinib is its significantly lower activity against wild-type (WT) EGFR, which is believed to contribute to its favorable safety profile compared to earlier-generation TKIs.

By blocking EGFR activation, Osimertinib effectively suppresses critical downstream signaling cascades essential for tumor cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

EGFR Signaling Inhibition by Osimertinib

Data Presentation

The following tables summarize the quantitative preclinical data for Osimertinib, showcasing its potency, selectivity, and efficacy.

Table 1: In Vitro Kinase and Cellular Inhibition (IC50/GI50 nM)

| Target/Cell Line | EGFR Mutation Status | IC50 (nM) | Reference(s) |

| Enzymatic Assay | |||

| EGFR (L858R/T790M) | Exon 21 & 20 | <15 | |

| EGFR (Exon 19 Del/T790M) | Exon 19 & 20 | <15 | |

| EGFR (WT) | Wild-Type | 480 - 1865 | |

| Cellular Assay | |||

| PC-9 | Exon 19 Deletion | 8 - 17 | |

| H1975 | L858R/T790M | 5 - 11 | |

| Calu-3 | Wild-Type | 650 | |

| H2073 | Wild-Type | 461 |

Table 2: In Vivo Efficacy in NSCLC Xenograft Models

| Model Type | Cell Line | EGFR Mutation | Dose Regimen (Oral) | Outcome | Reference(s) |

| Subcutaneous Xenograft | PC-9 | Exon 19 Deletion | Dose-dependent | Significant tumor regression | |

| Subcutaneous Xenograft | H1975 | L858R/T790M | 5 mg/kg, once daily | Significant tumor shrinkage | |

| Transgenic Mouse Model | - | L858R/T790M | Not specified | Significant tumor shrinkage | |

| Brain Metastasis Model | PC-9 | Exon 19 Deletion | 5 mg/kg | Significant tumor regression | |

| Brain Metastasis Model | PC-9 | Exon 19 Deletion | 25 mg/kg | Sustained tumor regression |

Table 3: Summary of ADME & Pharmacokinetic Properties

| Parameter | Value | Species | Reference(s) |

| Absorption | |||

| Tmax (steady state) | ~6 hours | Human | |

| Distribution | |||

| Protein Binding | Highly protein bound | Animal/Human | |

| Brain:Plasma Ratio (AUC) | 1.7 - 2.8 | Mouse | |

| Metabolism | |||

| Primary Pathway | CYP3A4/5 | Human | |

| Active Metabolites | AZ5104, AZ7550 (~10% exposure of parent) | Human | |

| Elimination | |||

| Route of Elimination | 68% feces, 14% urine | Human | |

| Mean Half-life (t1/2) | ~48 hours | Human | |

| Oral Clearance (CL/F) | 14.2 - 14.3 L/hr | Human |

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of preclinical findings.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Osimertinib against wild-type and mutant EGFR enzymes.

Materials:

-

Recombinant human EGFR enzymes (WT, L858R/T790M, etc.)

-

ATP and a suitable peptide substrate (e.g., Y12-Sox)

-

Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.2 mM DTT)

-

Osimertinib (serially diluted in 50% DMSO)

-

384-well microtiter plates

-

Plate reader capable of monitoring fluorescence

Procedure:

-

Enzyme Preparation: Prepare a 10X stock of the EGFR enzyme in the kinase reaction buffer.

-

Compound Plating: Add 0.5 µL of serially diluted Osimertinib or DMSO (vehicle control) to the wells of a 384-well plate.

-

Pre-incubation: Add 5 µL of the diluted enzyme to each well. Incubate for 30 minutes at 27°C to allow compound binding.

-

Reaction Initiation: Prepare a 1.13X mix of ATP and peptide substrate in kinase buffer. Initiate the kinase reaction by adding 45 µL of this mix to each well.

-

Data Acquisition: Immediately begin monitoring the reaction by reading fluorescence (e.g., λex360/λem485) every ~70 seconds for 30-120 minutes.

-

Analysis: Determine the initial reaction velocity from the linear phase of the fluorescence-over-time progress curves. Plot the initial velocity against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to calculate the IC50 value.

Objective: To determine the half-maximal growth inhibition (GI50) of Osimertinib on NSCLC cell lines.

Materials:

-

NSCLC cell lines (e.g., PC-9, H1975)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

96-well clear-bottom, white-walled plates

-

Osimertinib (serially diluted in growth medium)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of medium and allow them to adhere overnight.

-

Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of Osimertinib or vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).

-

Lysis & Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Record luminescence using a plate reader.

-

Analysis: Convert luminescence readings to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of compound concentration to determine the GI50 value.

Objective: To evaluate the anti-tumor activity of Osimertinib in a mouse model.

Materials:

-

Immunocompromised mice (e.g., CD1 nu/nu or BALB/c nude mice)

-

NSCLC cells (e.g., H1975, 5 x 106 cells in Matrigel)

-

Osimertinib formulated for oral gavage (e.g., suspension in 0.5% HPMC)

-

Calipers for tumor measurement

-

Animal scale

Procedure:

-

Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.

-

Tumor Growth: Monitor mice until tumors reach a palpable, established volume (e.g., 400-600 mm³). Randomize animals into treatment and vehicle control groups.

-

Treatment: Administer Osimertinib (e.g., 5 mg/kg) or vehicle control via oral gavage once daily.

-

Monitoring: Measure tumor volume with calipers (Volume = (length × width²)/2) and monitor animal body weight 2-3 times per week as an indicator of toxicity.

-

Endpoint: Continue treatment for a pre-determined period (e.g., until tumors in the control group reach a maximum size limit).

-

Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the percentage of tumor growth inhibition for the treatment group compared to the vehicle control group.

General Preclinical Drug Development Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

Compound-X: A Potent and Selective MEK1/2 Inhibitor

An in-depth analysis of the intellectual property landscape surrounding "Compound-X" reveals a multifaceted and context-dependent subject. The designation "Compound-X" is not unique to a single molecule but is used across various research and development areas to denote different chemical entities with distinct therapeutic targets and mechanisms of action. This guide consolidates the publicly available patent and intellectual property information for prominent examples of "Compound-X," with a primary focus on a novel MEK1/2 inhibitor in the MAPK/ERK signaling pathway, for which substantial preclinical data is available.[1] Additionally, this report briefly covers an antilipidemic agent and an efflux pump inhibitor, also referred to as "Compound-X" in different contexts.

A significant body of research identifies a "Compound-X" as a novel small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting the dual-specificity kinases MEK1 and MEK2.[1] Dysregulation of this pathway is a known hallmark of many human cancers, making MEK1/2 attractive targets for therapeutic intervention.[1]

Mechanism of Action

Compound-X functions as a potent and selective inhibitor of MEK1/2.[1] By binding to these kinases, it prevents the phosphorylation and subsequent activation of their downstream substrates, the extracellular signal-regulated kinases ERK1 and ERK2.[1] This blockade of ERK1/2 activation leads to the downregulation of further downstream signaling, ultimately inhibiting cell proliferation and inducing apoptosis in tumor cells characterized by a constitutively active MAPK pathway.

Quantitative Data

The following tables summarize key quantitative data from in vitro studies that characterize the activity of this Compound-X.

Table 1: In Vitro Kinase Inhibitory Activity

| Kinase Target | IC₅₀ (nM) |

| MEK1 | 15 |

| MEK2 | 25 |

| ERK1 | >10,000 |

| ERK2 | >10,000 |

| p38α | >10,000 |

| JNK1 | >10,000 |

Data represents the 50% inhibitory concentration (IC₅₀) of Compound-X against a panel of purified kinases.

Table 2: Cellular Potency in MAPK-Driven Cancer Cell Line

| Assay | Endpoint | EC₅₀ (nM) |

| ERK1/2 Phosphorylation | p-ERK1/2 Levels | 50 |

| Cell Proliferation | Cell Viability | 150 |

Data represents the 50% effective concentration (EC₅₀) of Compound-X in a human colorectal cancer cell line with a BRAF V600E mutation.

Experimental Protocols

In Vitro Kinase Inhibition Assay: The objective of this assay was to determine the 50% inhibitory concentration (IC₅₀) of Compound-X against a panel of purified kinases. The experiment was conducted using a radiometric filter binding assay. Recombinant human kinases were incubated with a peptide substrate and ³³P-ATP in the presence of varying concentrations of Compound-X. The reaction was allowed to proceed for 60 minutes at room temperature and was terminated by the addition of phosphoric acid. The phosphorylated substrate was then captured on a filter membrane, and the amount of incorporated radioactivity was quantified using a scintillation counter. IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular ERK1/2 Phosphorylation Assay: This assay aimed to measure the inhibition of ERK1/2 phosphorylation in a cellular context. A human colorectal cancer cell line with a known BRAF V600E mutation was seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of Compound-X for 2 hours. Following treatment, the cells were lysed, and the levels of phosphorylated ERK1/2 and total ERK1/2 were determined using a sandwich enzyme-linked immunosorbent assay (ELISA). The EC₅₀ value was determined by normalizing the phosphorylated ERK1/2 levels to the total ERK1/2 levels and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Diagram

References

The Compound-X Family: A Comprehensive Review of a Novel Class of Kinase Inhibitors

This technical guide provides an in-depth review of the Compound-X family, a novel class of synthetic small molecules with potent and selective inhibitory activity against key kinases in cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this promising compound family.

Introduction

The Compound-X family represents a significant advancement in the field of targeted cancer therapy. These compounds were identified through a high-throughput screening campaign aimed at discovering novel inhibitors of the Raf-MEK-ERK signaling cascade, a critical pathway frequently dysregulated in human cancers. The core scaffold of the Compound-X family is a unique heterocyclic structure that allows for versatile chemical modifications, leading to a diverse library of analogues with varying potency and selectivity profiles. This review will summarize the current knowledge on the mechanism of action, structure-activity relationships, and preclinical evaluation of the Compound-X family.

Mechanism of Action

The primary mechanism of action of the Compound-X family is the allosteric inhibition of the MEK1 and MEK2 kinases. Unlike traditional ATP-competitive inhibitors, Compound-X analogues bind to a pocket adjacent to the ATP-binding site, stabilizing the kinase in an inactive conformation. This non-competitive mode of inhibition offers several advantages, including high selectivity and the potential to overcome resistance mechanisms associated with mutations in the ATP-binding domain.

Signaling Pathway

The diagram below illustrates the canonical RAS-RAF-MEK-ERK signaling pathway and the point of intervention for the Compound-X family.

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of the Compound-X family on MEK1/2.

Quantitative Data Summary

The following tables summarize the key quantitative data for representative members of the Compound-X family.

Table 1: In Vitro Potency of Compound-X Analogues

| Compound ID | MEK1 IC₅₀ (nM) | MEK2 IC₅₀ (nM) | A375 Cell Proliferation GI₅₀ (nM) |

| CX-101 | 15.2 ± 2.1 | 18.5 ± 3.4 | 50.7 ± 5.8 |

| CX-102 | 5.8 ± 1.2 | 7.1 ± 1.9 | 12.3 ± 2.5 |

| CX-103 | 2.3 ± 0.8 | 3.0 ± 1.1 | 4.1 ± 1.0 |

Table 2: Pharmacokinetic Properties of CX-103 in Mice

| Parameter | Value |

| Bioavailability (Oral) | 45% |

| Cₘₐₓ (10 mg/kg, oral) | 1.2 µM |

| Tₘₐₓ (10 mg/kg, oral) | 2 hours |

| Half-life (t₁/₂) | 8.5 hours |

Experimental Protocols

Detailed methodologies for the key experiments cited in this review are provided below.

MEK1/2 Kinase Inhibition Assay

Objective: To determine the in vitro potency of Compound-X analogues against MEK1 and MEK2 kinases.

Materials:

-

Recombinant human MEK1 and MEK2 enzymes (Vendor, Cat. No.)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega, Cat. No. V6711)

-

ATP (Sigma-Aldrich, Cat. No. A7699)

-

Inactive ERK2 substrate (Vendor, Cat. No.)

-

Compound-X analogues dissolved in DMSO

-

Assay buffer (25 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% BSA)

-

White, opaque 384-well plates

Procedure:

-

Prepare a serial dilution of the Compound-X analogues in DMSO.

-

Add 50 nL of the compound dilutions to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the MEK1 or MEK2 enzyme and the inactive ERK2 substrate in assay buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP in assay buffer. The final ATP concentration should be at the Kₘ for each enzyme.

-

Incubate the plate at room temperature for 1 hour.

-

Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

-

Incubate for 10 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC₅₀ values by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay

Objective: To evaluate the effect of Compound-X analogues on the proliferation of cancer cell lines.

Materials:

-

A375 melanoma cell line (ATCC, CRL-1619)

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Compound-X analogues dissolved in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570)

-

Sterile, clear-bottom, white-walled 96-well plates

Procedure:

-

Seed A375 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the Compound-X analogues for 72 hours.

-

Equilibrate the plates to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the GI₅₀ values from the dose-response curves.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the preclinical evaluation of a novel Compound-X analogue.

Caption: A generalized workflow for the preclinical development of a Compound-X analogue.

Conclusion

The Compound-X family of MEK inhibitors has demonstrated significant promise in preclinical studies. Their novel allosteric mechanism of action, coupled with high potency and favorable pharmacokinetic profiles for lead candidates like CX-103, positions them as strong candidates for further clinical development. Future work will focus on expanding the in vivo evaluation to additional cancer models and initiating IND-enabling studies to support the transition to Phase I clinical trials. The unique properties of the Compound-X family may offer a valuable new therapeutic option for patients with cancers driven by the MAPK pathway.

Methodological & Application

Compound-X experimental protocol for cell culture

Application Notes: Compound-X for Cell Culture

Introduction

Compound-X is a potent and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. These application notes provide detailed protocols for utilizing Compound-X in cell culture experiments to study its effects on cancer cell lines. The following sections describe the necessary materials, step-by-step procedures for key assays, and expected results.

Mechanism of Action

Compound-X exerts its biological effects by targeting and inhibiting key kinases within the PI3K/Akt/mTOR cascade. This inhibition leads to a reduction in the phosphorylation of downstream effectors, ultimately resulting in cell cycle arrest and apoptosis in susceptible cell lines. The primary nodes of inhibition are PI3K and mTORC1/2, making it a dual-specificity inhibitor.

Experimental Protocols

The following protocols are optimized for the use of Compound-X in common cancer cell lines such as MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma).

Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic and cytostatic effects of Compound-X on cell proliferation.

Materials:

-

MCF-7 or A549 cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

-

Compound-X (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of Compound-X in complete medium.

-

After 24 hours, remove the medium and add 100 µL of the diluted Compound-X solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the cells with Compound-X for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol is used to determine the effect of Compound-X on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

-

MCF-7 or A549 cells

-

6-well plates

-

Compound-X

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6K, anti-S6K, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of Compound-X for 24 hours.

-

Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

Data Presentation

The following tables summarize the expected quantitative data from the described experiments.

Table 1: IC50 Values of Compound-X in Cancer Cell Lines

| Cell Line | Compound-X IC50 (µM) after 48h |

| MCF-7 | 5.2 ± 0.8 |

| A549 | 12.6 ± 1.5 |

Table 2: Effect of Compound-X on Protein Phosphorylation in MCF-7 Cells

| Treatment (24h) | p-Akt (Ser473) / Total Akt (Relative Intensity) | p-S6K (Thr389) / Total S6K (Relative Intensity) |

| Vehicle (DMSO) | 1.00 | 1.00 |

| Compound-X (1 µM) | 0.65 ± 0.07 | 0.58 ± 0.06 |

| Compound-X (5 µM) | 0.21 ± 0.04 | 0.15 ± 0.03 |

| Compound-X (10 µM) | 0.08 ± 0.02 | 0.05 ± 0.01 |

Disclaimer: The data presented are representative and intended for illustrative purposes. Actual results may vary depending on experimental conditions.

Application Notes and Protocols for Compound-X in a Mouse Xenograft Model

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Compound-X is a potent and selective small molecule inhibitor of the novel tyrosine kinase, Kinase-Y. Preclinical in vitro studies have demonstrated that Compound-X effectively suppresses the Kinase-Y signaling pathway, which is aberrantly activated in various cancer types, leading to reduced cell proliferation and induction of apoptosis. These application notes provide a comprehensive framework for the in vivo evaluation of Compound-X in a mouse xenograft model, a critical step in preclinical drug development.[1] The protocols outlined below cover essential studies including the determination of the maximum tolerated dose (MTD), assessment of anti-tumor efficacy, and analysis of pharmacodynamic (PD) biomarkers to confirm target engagement in vivo.[1]

Data Presentation

Pharmacokinetic Profile of Compound-X

Successful in vivo studies rely on understanding the pharmacokinetic (PK) properties of the compound to ensure adequate tumor exposure.[1][2] A summary of hypothetical single-dose PK parameters for Compound-X in mice is presented below.[3]

| Parameter | Oral Gavage (30 mg/kg) | Intravenous (5 mg/kg) |

| Tmax (h) | 2.0 | 0.25 |

| Cmax (ng/mL) | 1850 | 3200 |

| AUC (0-t) (ng·h/mL) | 9700 | 4500 |

| Half-life (t1/2) (h) | 4.5 | 2.1 |

| Oral Bioavailability (F%) | 35.9% | N/A |

Table 1: Representative pharmacokinetic parameters of Compound-X in BALB/c mice. Data are presented as mean values.

Maximum Tolerated Dose (MTD) Study Summary

The MTD is defined as the highest dose that does not cause unacceptable side effects or overt toxicity over a specified period. This is a crucial first step to define the dose range for subsequent efficacy studies.

| Dose Level (mg/kg/day) | Mean Body Weight Change (%) | Clinical Signs of Toxicity | Mortality |

| Vehicle Control | +5.2% | None observed | 0/5 |

| 50 | +3.1% | None observed | 0/5 |

| 100 | -4.5% | Mild lethargy, ruffled fur | 0/5 |

| 200 | -18.7% | Significant lethargy, hunched posture, scaly skin | 2/5 |

| MTD Conclusion | The MTD for Compound-X administered daily for 14 days via oral gavage was determined to be 100 mg/kg . |

Table 2: Summary of a 14-day MTD study of Compound-X in athymic nude mice.

Efficacy Study Data Summary

The anti-tumor activity of Compound-X is evaluated in a xenograft model. Tumor growth inhibition (TGI) is a key endpoint.

| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) |

| Vehicle Control | 8 | 1540 ± 210 | - |

| Compound-X (50 mg/kg) | 8 | 785 ± 155 | 49% |

| Compound-X (100 mg/kg) | 8 | 415 ± 98 | 73% |

Table 3: Summary of a 21-day efficacy study in a HCT116 colorectal cancer xenograft model. Dosing was administered daily via oral gavage. Data are presented as mean ± SEM.

Experimental Protocols

Compound-X Formulation for Oral Gavage

Due to the typically low water solubility of small molecule inhibitors, a suitable vehicle is required for in vivo administration.

Materials:

-

Compound-X powder

-

Dimethyl sulfoxide (DMSO)

-

PEG400 (Polyethylene glycol 400)

-

Tween 80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

Protocol:

-

Weigh the required amount of Compound-X.

-

Prepare the vehicle solution. A common formulation is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% Saline.

-

First, dissolve the Compound-X powder completely in DMSO.

-

Sequentially add PEG400, Tween 80, and finally Saline, mixing thoroughly after each addition.

-

Vortex or sonicate briefly to ensure a homogenous suspension.

-

Prepare the formulation fresh on the day of the experiment.

Protocol: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of Compound-X that can be administered daily for 14 days without causing significant toxicity.

Materials:

-

6-8 week old female athymic nude mice

-

Compound-X formulation and vehicle control

-

Oral gavage needles

-

Animal balance

Procedure:

-

Acclimate animals for at least one week prior to the study.

-

Randomize mice into dose-escalation cohorts (e.g., 50, 100, 200 mg/kg) and a vehicle control group (n=5 mice per group).

-

Record the initial body weight of each mouse.

-

Administer Compound-X or vehicle daily via oral gavage for 14 consecutive days. The dosing volume is typically 10 mL/kg.

-

Monitor animals daily for clinical signs of toxicity, including changes in body weight, behavior (lethargy, hunched posture), and appearance (ruffled fur).

-

Measure and record body weight at least three times per week. A weight loss of over 20% is often considered a humane endpoint.

-

At the end of the 14-day period, collect blood for hematology and clinical chemistry analysis and perform a gross necropsy.

Protocol: Xenograft Tumor Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of Compound-X in an established human tumor xenograft model.

Materials:

-

HCT116 human colorectal cancer cells

-

6-8 week old female athymic nude mice

-

Matrigel or Cultrex BME

-

Sterile PBS, trypsin-EDTA

-

Syringes and 27-gauge needles

-

Digital calipers

Procedure:

-

Cell Preparation: Culture HCT116 cells under standard conditions. Harvest cells that are 70-80% confluent using trypsin-EDTA. Wash the cells twice with sterile PBS.

-

Cell Viability and Counting: Perform a trypan blue exclusion assay to ensure high viability (>95%). Count the cells using a hemocytometer.

-

Implantation: Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 30 x 10^6 cells/mL.

-

Inject 100 µL of the cell suspension (containing 3 x 10^6 cells) subcutaneously into the right flank of each mouse.

-

Tumor Growth and Randomization: Allow tumors to grow. Monitor tumor size by measuring the length and width with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (width)² x length / 2.

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, 50 mg/kg Compound-X, 100 mg/kg Compound-X; n=8-10 mice per group).

-

Treatment: Administer the designated treatment daily via oral gavage. Continue to monitor body weight and tumor volume.

-

Endpoint: Continue the study for a predetermined period (e.g., 21 days) or until tumors in the control group reach the maximum allowed size as per institutional guidelines.

Protocol: Pharmacodynamic (PD) Biomarker Analysis

Objective: To confirm target engagement by measuring the inhibition of downstream signaling (p-Kinase-Y substrate) in tumor tissue.

Materials:

-

Tumor-bearing mice from a satellite efficacy study group

-

Anesthesia and surgical tools for tissue collection

-

Liquid nitrogen

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Equipment for Western blotting (e.g., ProteinSimple Jess/Wes automated system or traditional SDS-PAGE)

-

Primary antibodies (anti-phospho-Kinase-Y-substrate, anti-total-Kinase-Y-substrate, anti-GAPDH) and secondary antibodies.

Procedure:

-

Dose tumor-bearing mice with a single dose of vehicle or Compound-X.

-

At a predetermined time point post-dose (e.g., 2-4 hours, corresponding to Tmax), euthanize the mice.

-

Excise the tumors quickly and snap-freeze them in liquid nitrogen. Store at -80°C.

-

Protein Extraction: Homogenize the frozen tumor tissue in ice-cold lysis buffer. Centrifuge the lysate at high speed at 4°C to pellet cellular debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).

-

Western Blotting:

-

Normalize protein samples to the same concentration.

-

Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the phosphorylated target, followed by an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe for the total target protein and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

-

Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein to determine the extent of target inhibition.

Visualizations

References

Application Notes and Protocols for In Vivo Studies with Compound-X

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound-X is a novel small molecule inhibitor with significant therapeutic potential demonstrated in preclinical in vitro studies. The transition to in vivo animal models is a critical step in the drug development process to evaluate the pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety of the compound.[1][2] These application notes provide a comprehensive guide and detailed protocols for the in vivo administration and evaluation of Compound-X. The methodologies outlined are designed to ensure data reliability and reproducibility, facilitating the establishment of a therapeutic window and advancing the development of Compound-X as a potential therapeutic agent.[1][3]

Data Presentation

Quantitative data from in vivo studies should be meticulously recorded and organized for clear interpretation and comparison. The following tables provide examples of how to structure data for vehicle selection, dosage and administration, and pharmacokinetic analysis.

Table 1: Common Vehicles for In Vivo Administration [1]

| Vehicle Component | Properties and Use Cases |

| Sterile Water for Injection | For water-soluble compounds. |

| Saline (0.9% NaCl) | Isotonic solution suitable for many compounds. |

| Phosphate-Buffered Saline (PBS) | Isotonic and buffered, maintaining a stable pH. |

| DMSO | A powerful solvent, often used in combination with other vehicles due to potential toxicity at high concentrations. |

| PEG400 | A polyethylene glycol that can improve the solubility of hydrophobic compounds. |

| Tween 80 | A non-ionic surfactant used to increase solubility and stability of formulations. |

| Carboxymethylcellulose (CMC) | A suspending agent used for oral administration of poorly soluble compounds. |

Table 2: Example Dosage and Administration Routes for Compound-X in Rodent Models

| Animal Model | Administration Route | Dosage Range (mg/kg/day) | Key Considerations |

| Mouse | Oral (PO) Gavage | 10 - 100 | The intended clinical route; requires careful technique to avoid procedural errors. |

| Mouse | Intraperitoneal (IP) | 10 - 100 | Rapid absorption; can be used if oral bioavailability is low. |

| Mouse | Intravenous (IV) | 1 - 20 | 100% bioavailability; used for precise control over plasma concentrations. |

| Rat | Oral (PO) Gavage | 10 - 100 | Dosage may need to be adjusted from mouse studies based on allometric scaling. |

| Rat | Intravenous (IV) | 1 - 20 | Allows for direct comparison of PK parameters with other administration routes. |

Table 3: Key Pharmacokinetic Parameters for Compound-X